1,4,4-Trimethylpyrrolidin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

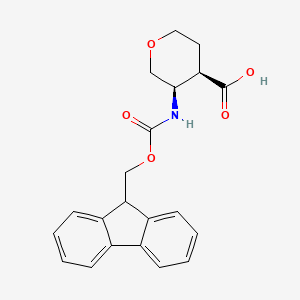

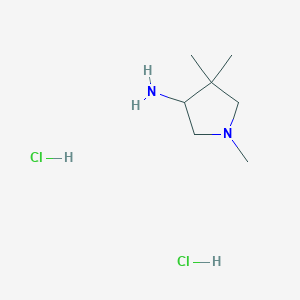

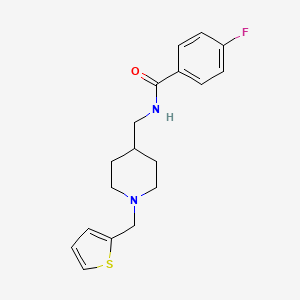

1,4,4-Trimethylpyrrolidin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 1316216-31-5 . It has a molecular weight of 201.14 and its IUPAC name is 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and three methyl groups attached to it.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 272-274 degrees Celsius .Scientific Research Applications

Neurotropic Activity Studies

- Research has explored the neurotropic activity of certain compounds related to 1,4,4-Trimethylpyrrolidin-3-amine; dihydrochloride. One such compound, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H-pyrrolo[3,4-b]quinolin-9-amine, demonstrated significant effects on motor activity in mice under experimental conditions (Zaliznaya et al., 2020).

Catalytic Applications in Organic Synthesis

- Group 4 metal complexes containing amine, amido, and aminopyridinato ligands have been studied for their use in alpha-olefin oligo- and polymerization. These complexes, which may include derivatives of 1,4,4-Trimethylpyrrolidin-3-amine; dihydrochloride, show potential in polymer synthesis (Fuhrmann et al., 1996).

Investigations in Organometallic Chemistry

- The compound has been studied in the context of platinum-promoted cyclization reactions of amino olefins, demonstrating its potential in creating specific organic structures with applications in chemical synthesis (Ambuehl et al., 1978).

Reactivity Studies of Tertiary Alkylamines

- Research on the reactivity of tertiary alkylamines, including compounds structurally similar to 1,4,4-Trimethylpyrrolidin-3-amine; dihydrochloride, provides insights into their behavior in chemical reactions, crucial for developing new synthetic routes (Ammer et al., 2010).

Functionalized Silica Synthesis

- Amine-functionalized colloidal silica, potentially involving derivatives of 1,4,4-Trimethylpyrrolidin-3-amine; dihydrochloride, has been explored for various applications and fundamental investigations in material science (Soto-Cantu et al., 2012).

Exploration in Medicinal Chemistry

- Research into the synthesis and biological activity of acyl derivatives of amines, related to 1,4,4-Trimethylpyrrolidin-3-amine; dihydrochloride, highlights its potential application in the development of new pharmaceutical compounds (Voronon et al., 1981).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

1,4,4-trimethylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXJEWVUZMPOLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1N)C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)

![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)